(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one
CAS No.: 154001-70-4
Cat. No.: VC5122264
Molecular Formula: C5H7NO
Molecular Weight: 97.117
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154001-70-4 |
|---|---|
| Molecular Formula | C5H7NO |
| Molecular Weight | 97.117 |
| IUPAC Name | (1S,5R)-3-azabicyclo[3.1.0]hexan-2-one |
| Standard InChI | InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7)/t3-,4-/m0/s1 |
| Standard InChI Key | KHLMVJUFZYQPEP-IMJSIDKUSA-N |
| SMILES | C1C2C1C(=O)NC2 |
Introduction
(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one is a complex organic compound with a unique bicyclic structure, featuring a nitrogen atom within the ring system. This compound is of interest in various fields of chemistry, particularly in medicinal chemistry and organic synthesis. The compound's structure includes two chiral centers at positions 1 and 5, which are crucial for its stereochemical properties and biological activity.
Synthesis and Applications
The synthesis of (1S,5R)-3-azabicyclo[3.1.0]hexan-2-one typically involves complex organic reactions that require precise control over stereochemistry. This compound can serve as a building block for more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds.
3.1. Biological Activity
Compounds with the azabicyclo[3.1.0]hexane core have been explored for their biological activity, including potential applications in medicinal chemistry. For instance, derivatives of this structure have been investigated for their role in inhibiting specific biological pathways, such as the nuclear factor-κB inducing kinase (NIK) pathway .
3.2. Stereochemistry and Isomers
The compound exists in stereoisomeric forms due to its chiral centers. The (1S,5R) configuration is one of the possible stereoisomers, with others including the (1R,5S) form . The stereochemistry of these compounds is crucial for their biological activity, as different isomers can exhibit varying levels of activity.
Research Findings
Recent research has focused on optimizing synthetic routes to azabicyclo[3.1.0]hexanone derivatives, including the use of catalytic, enantioselective reactions to improve efficiency and yield . These advancements are significant for producing large quantities of these compounds for further biological evaluation.
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